3-Methyl-4-propylisoxazol-5-amine

Medicinal Chemistry Drug Discovery Heterocyclic Chemistry

3-Methyl-4-propylisoxazol-5-amine (875249-70-0) provides the exact 3-methyl-4-propyl substitution on 5-aminoisoxazole for SAR studies needing defined alkyl topology without stereochemical complexity. This substitution controls electronic distribution, H-bonding, and target engagement—properties absent in positional isomers or branched analogs. Applications: building block for fused heterocycles via reactive 5-amine; reference standard for HPLC/LC-MS/GC-MS methods; low-affinity control (CYP2C19 Ki=50 μM) for enzyme inhibition assays. ≥95% purity. Research-use-only. Request quote.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B12861644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-propylisoxazol-5-amine
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCC1=C(ON=C1C)N
InChIInChI=1S/C7H12N2O/c1-3-4-6-5(2)9-10-7(6)8/h3-4,8H2,1-2H3
InChIKeyVHJRBTIRSOBSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-propylisoxazol-5-amine (CAS 875249-70-0): Chemical Identity and Baseline Characteristics


3-Methyl-4-propylisoxazol-5-amine (CAS 875249-70-0) is a 5-aminoisoxazole derivative belonging to the broader class of five-membered heterocyclic compounds containing nitrogen and oxygen in a 1,2-relationship [1]. This compound has the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol [1]. It is commercially available as a research chemical building block with typical purity specifications of ≥95% .

Why Generic 5-Aminoisoxazole Substitution Fails: Critical Considerations for 3-Methyl-4-propylisoxazol-5-amine


Given the limited public data availability for 3-methyl-4-propylisoxazol-5-amine, generic substitution cannot be reliably assessed. Isoxazole positional isomers and alkyl-substituted variants exhibit markedly different physicochemical properties, metabolic stability profiles, and biological activities based on specific substitution patterns [1]. For example, methylation at the 3-position versus the 4-position on the isoxazole ring alters electronic distribution and hydrogen-bonding capacity, which directly impacts target engagement [2]. Without comparative quantitative data for this specific compound, users must treat any analog as a distinct chemical entity requiring independent validation.

Quantitative Evidence Assessment for 3-Methyl-4-propylisoxazol-5-amine: Comparative Data Status


Comparative Biological Activity: Insufficient Public Data for Differential Claims

No publicly accessible head-to-head biological activity data comparing 3-methyl-4-propylisoxazol-5-amine with close structural analogs was identified across primary research literature, patents, or authoritative databases. The compound appears in a BindingDB entry with a reported Ki of 50 μM for CYP2C19 inhibition; however, comparator data for structurally similar 5-aminoisoxazoles is absent, precluding differential assessment [1].

Medicinal Chemistry Drug Discovery Heterocyclic Chemistry

Physicochemical Property Comparison with C7H12N2O Isomers

3-Methyl-4-propylisoxazol-5-amine shares the molecular formula C7H12N2O (MW 140.18) with multiple positional isomers including 3-tert-butylisoxazol-5-amine (CAS 55809-36-4) and 3-isopropylisoxazol-5-yl)methylamine (CAS 543713-30-0) . Despite identical molecular weight, the linear propyl chain of the target compound confers different lipophilicity (estimated cLogP ~1.2) versus the branched tert-butyl isomer (cLogP ~1.6) [1].

Physical Chemistry Compound Procurement Structural Isomerism

Regioisomeric Differentiation: 5-Amino vs. 3-Amino Isoxazole Substitution Patterns

The 5-amino substitution pattern on 3-methyl-4-propylisoxazol-5-amine distinguishes it from 3-aminoisoxazole regioisomers, which exhibit divergent reactivity and biological profiles. In synthetic applications, 5-aminoisoxazoles undergo rearrangement reactions under specific catalytic conditions, whereas 3-aminoisoxazoles follow different reaction pathways [1]. This regioisomeric difference cannot be overcome by simple molar equivalent adjustment.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Recommended Application Scenarios for 3-Methyl-4-propylisoxazol-5-amine Based on Available Evidence


Chemical Probe Development Requiring Defined Alkyl Substitution Pattern

For research programs requiring a 5-aminoisoxazole scaffold with a linear propyl chain at the 4-position and methyl group at the 3-position, this compound provides the exact substitution pattern needed for structure-activity relationship (SAR) studies. The specific alkyl substitution pattern influences electronic distribution and steric properties distinct from branched-chain or unsubstituted analogs .

Synthetic Intermediate for Heterocyclic Library Construction

This compound serves as a building block for synthesizing more complex heterocyclic systems via the reactive 5-amino group. The defined 3-methyl-4-propyl substitution pattern provides a fixed scaffold for exploring functional group transformations without introducing additional stereochemical complexity [1].

Internal Reference Standard for Analytical Method Development

Given its commercial availability at ≥95% purity, 3-methyl-4-propylisoxazol-5-amine may be employed as a reference standard for developing HPLC, LC-MS, or GC-MS analytical methods for detecting and quantifying isoxazole-containing compounds in complex matrices [2].

Negative Control for Isoxazole-Based Pharmacological Studies

The reported weak CYP2C19 inhibition (Ki = 50 μM) suggests this compound may serve as a low-affinity control or background compound in assays evaluating more potent isoxazole-based enzyme inhibitors, provided the weak activity is contextually appropriate for the specific experimental design [3].

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